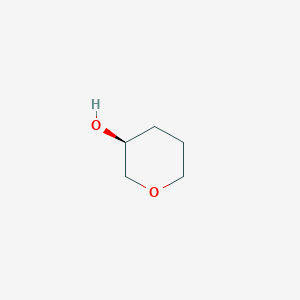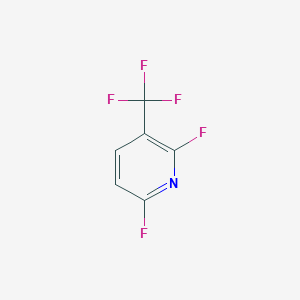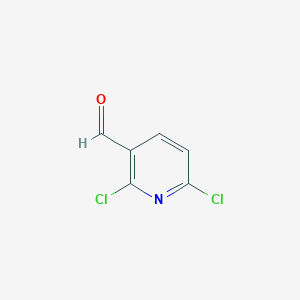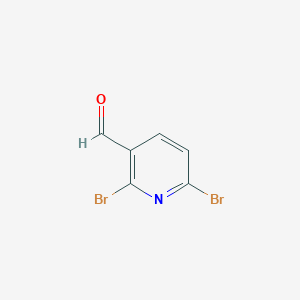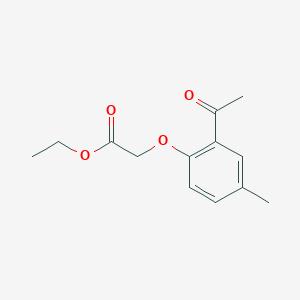![molecular formula C8H12O2 B1313910 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- CAS No. 61405-06-9](/img/structure/B1313910.png)
2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-” is a chemical compound with the CAS Number: 4350-84-9 . It has a molecular weight of 126.16 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-Oxabicyclo[2.2.2]octan-3-one has been studied in the context of ring-opening polymerization . The process was initiated by n-butyl lithium (n-BuLi) or catalyzed by trifluoromethanesulfonic acid (TfOH) in the presence of benzyl alcohol . This resulted in the production of P[2.2.2]VLs containing all cis-1,4 disubstituted cyclohexane ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10O2/c8-7-5-1-3-6 (9-7)4-2-5/h5-6H,1-4H2 . This indicates that the compound has a bicyclic structure with an oxygen atom incorporated into one of the rings.Chemical Reactions Analysis
The compound has been used in ring-opening polymerization reactions . The stereochemistry of the alicyclic structures in the compound has a significant effect on the polymer properties, which can be regulated by varying the polymerization conditions .Physical And Chemical Properties Analysis
The compound has a melting point of 126-127 degrees . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The versatility of 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- derivatives is evidenced by their use in various synthesis and chemical transformations. For instance, these compounds have been employed in the synthesis of tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from 5-norborne-2-ol, showcasing their utility in generating structurally complex molecules from simpler bicyclic intermediates (Wang et al., 2001). Additionally, they serve as key intermediates in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane pentols and the asymmetric synthesis of beta-C-mannopyranosides, illustrating their role in constructing intricate carbohydrate frameworks (Gerber & Vogel, 2001).
Catalysis and Reaction Mechanisms
These compounds also participate in catalysis and unique reaction mechanisms. For example, they have been utilized in carbonyl ylide cycloadditions to C,C-double bonds, demonstrating their efficacy in cycloaddition reactions to yield spirocyclopropanated products (Molchanov et al., 2005). This showcases their potential in facilitating regio- and stereoselective cycloadditions that are foundational in the synthesis of complex molecular architectures.
Structural and Conformational Analysis
The structural and conformational analysis of derivatives such as 3-methyl-3-azabicyclo[3.2.1]octan-8-one and its oximes reveals their chair-envelope and flattened chair-chair conformations (Iriepa et al., 2003). These studies are crucial for understanding the stereochemical preferences of these molecules and their implications on reactivity and interaction with biological targets.
Biological Activity and Potential Applications
Research into the antileishmanial and synergistic effects of oxabicyclic derivatives highlights their biological significance. Methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate demonstrated notable antileishmanial effects, with potential for combination therapies (Bhalla et al., 2017). This underscores the therapeutic relevance of these compounds in addressing neglected tropical diseases through novel chemical entities.
Mécanisme D'action
While the specific mechanism of action for this compound is not detailed in the search results, it’s worth noting that its core structure has been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA) . In these contexts, such replacement led to improvement of physicochemical properties .
Orientations Futures
The compound’s core structure has been used as a new bioisostere of the phenyl ring . This has led to improved physicochemical properties in certain drugs . This suggests potential future directions in drug discovery and medicinal chemistry, where this compound could be used to modify and improve the properties of other bioactive compounds .
Propriétés
IUPAC Name |
4-methyl-2-oxabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8-4-2-6(3-5-8)10-7(8)9/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYOKRWXRZXKRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484563 |
Source


|
| Record name | 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- | |
CAS RN |
61405-06-9 |
Source


|
| Record name | 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




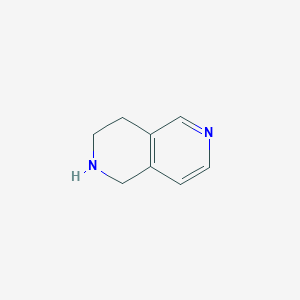
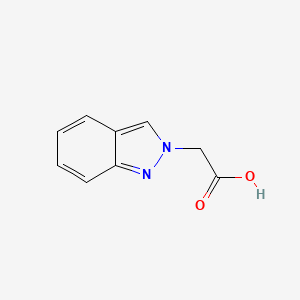


![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
